

A Spectroscopic Guide to Dimethyl 2-(2-pyrimidyl)malonate and Its Derivatives

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Compound of Interest

Compound Name: Dimethyl 2-(2-pyrimidyl)malonate

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For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the spectroscopic properties of **Dimethyl 2-(2-pyrimidyl)malonate** derivatives. The following sections detail the experimental data and protocols essential for the characterization of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for dimethyl malonate and a series of its pyrimidine derivatives. This data is crucial for identifying and comparing these compounds. The derivatives were synthesized through a three-component Biginelli reaction of dimethyl malonate with various aldehydes and urea, thiourea, or thiosemicarbazide.[1]

Table 1: FTIR Spectral Data (cm⁻¹) of Dimethyl Malonate and its Pyrimidine Derivatives[1]

Compound	C=O (Ester)	C-H (Aliphatic)	N-H/O-H	Other Key Absorptions
Dimethyl Malonate	~1740	~2950, ~2850	-	C-O stretch (~1250-1150)
Derivative A1	1653	2989	3525	C=C (Aromatic), C-N
Derivative A2	1733	2991	3447	C=C (Aromatic), C-N
Derivative A3	1695	2955	3382, 3155	C=C (Aromatic), C-N
Derivative A4	1693	2953	3379, 3155	C=C (Aromatic), C-N
Derivative A5	1697	2951	3380, 3145	C=C (Aromatic), C-N
Derivative A6	1730	2844	3450	C=C (Aromatic), C-N
Derivative A7	1690	2950	3380, 3150	C=C (Aromatic), C-N
Derivative A8	1687	2948	3375, 3140	C=C (Aromatic), C-N
Derivative A9	1699	2958	3450 (stretch)	C=C (Aromatic), C-N
Derivative A10	1732	2921	3448 (stretch)	C=C (Aromatic), C-N

Table 2: ^1H NMR Spectral Data (δ , ppm) of Pyrimidine Derivatives of Dimethyl Malonate in DMSO- d_6 [\[1\]](#)

Compound	NH/OH	Aromatic-H	CH	OCH ₃	Other Key Signals
Derivative A7	10.37 (NH)	7.36-6.74 (m)	3.60 (s)	-	Protons of the specific substituent
Derivative A10	11.22 (OH), 9.41 (NH)	7.36-6.74 (m)	4.75 (s)	4.31, 3.78	5.00 (NH ₂)

Table 3: ¹³C NMR Spectral Data (δ, ppm) of a Representative Pyrimidine Derivative (A10) in DMSO-d₆[\[1\]](#)

Carbon	Chemical Shift (δ, ppm)
C=O (Carbonyl)	177.91
C=O (Ester)	148.62
Aromatic-C	149.32, 143.45, 122.89, 115.74
Other Carbons	109.81, 81.40, 56.28, 51.81, 47.61

Experimental Protocols

Synthesis of Pyrimidine Derivatives from Dimethyl Malonate

The following is a general procedure for the synthesis of pyrimidine derivatives via the Biginelli reaction.[\[1\]](#)

- **Reactant Mixture:** In a suitable reaction vessel, combine dimethyl malonate (1 mmol), an appropriate aldehyde (1 mmol), and urea or a urea derivative (e.g., thiourea, thiosemicarbazide) (1.5 mmol).
- **Solvent and Catalyst:** The reaction can be carried out in a solvent such as ethanol or under solvent-free conditions. A catalytic amount of an acid (e.g., HCl) or a Lewis acid can be added to facilitate the reaction.

- **Reaction Conditions:** The mixture is typically heated under reflux or irradiated in a microwave oven for a specified period. Reaction progress is monitored by thin-layer chromatography.
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrimidine derivative.

Spectroscopic Analysis

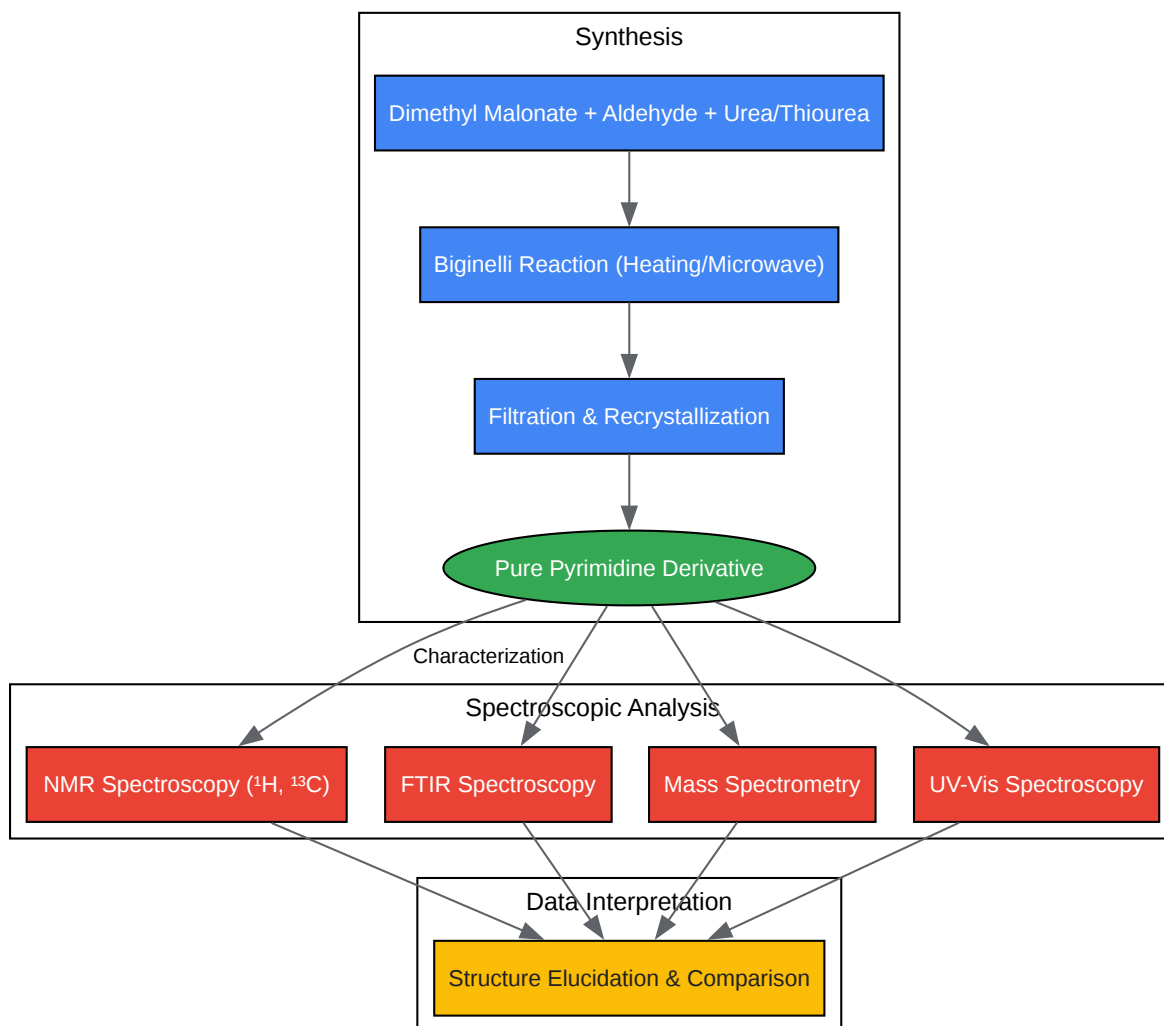
The following are standard protocols for the spectroscopic characterization of the synthesized compounds.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in an NMR tube.
 - Record 1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
 - Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **Fourier-Transform Infrared (FTIR) Spectroscopy:**
 - Acquire the FTIR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
 - Record the spectrum over a range of 4000-400 cm^{-1} .
 - Report the absorption frequencies in wavenumbers (cm^{-1}).
- **Mass Spectrometry (MS):**
 - Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.
 - Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

- UV-Visible (UV-Vis) Spectroscopy:
 - Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).
 - Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm.
 - Determine the wavelength of maximum absorption (λ_{max}).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **dimethyl 2-(2-pyrimidyl)malonate** derivatives.



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Caption: Synthesis and Spectroscopic Analysis Workflow.

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References

- 1. researchgate.net [researchgate.net]
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